Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate
Overview
Description
Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate is a chemical compound with the molecular formula C6H14O8S3 and a molecular weight of 310.37 g/mol . It is also known by its CAS number 53629-52-0 . This compound is used primarily in research and development, particularly in the synthesis of other chemical compounds .
Preparation Methods
The preparation of Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate involves the reaction of 2,2’-sulfonylbis-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methanesulfonate groups with other functional groups.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfide derivatives.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate involves its interaction with molecular targets through its sulfonyl groups . These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate can be compared with other similar compounds, such as:
2,2’-Sulfonylbis-ethanol: This compound lacks the methanesulfonate groups and has different reactivity and applications.
Bis(methylsulfinylethyl)sulfone: This compound is a metabolite of sulfur mustard and has distinct biological activities.
The uniqueness of Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate lies in its specific functional groups, which confer unique reactivity and applications in various fields .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfonyl)ethanol;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S.2CH4O3S/c5-1-3-9(7,8)4-2-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJHSPQTZBLOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(CS(=O)(=O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10850790 | |
Record name | Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10850790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53629-52-0 | |
Record name | Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10850790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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